N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-ethylbenzenesulfonamide
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Description
N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-ethylbenzenesulfonamide is a useful research compound. Its molecular formula is C22H28N2O4S and its molecular weight is 416.54. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Photophysical Properties
Research into similar heterocyclic compounds has led to the development of novel oxazapolycyclic skeletons, which demonstrate unique photophysical properties. For instance, the synthesis of dimethyl 7-oxa-2a1-azabenzo[b]-cyclopenta[pq]pleiadene-1,2-dicarboxylate showed strong blue emission in dichloromethane, highlighting its potential for applications in materials science and photodynamic therapy (Petrovskii et al., 2017).
Chemical Reactivity and Ring Expansion
The unusual chemical reactivity of heterocyclic compounds can lead to unexpected products through processes such as ring expansion. For example, the synthesis of 9-nitro-5H-spiro[benzo[b]tetrazolo[1,5-d][1,4]oxazepine-4,2′-oxirane] from an expected cyclization reaction indicates the complex reactivity pathways these molecules can undergo, providing insights into novel synthetic strategies for heterocyclic compounds (Kolluri et al., 2018).
Carbonic Anhydrase Inhibition
A novel class of [1,4]oxazepine-based primary sulfonamides has been identified as strong inhibitors of human carbonic anhydrases, a therapeutic target for various conditions. This highlights the relevance of such compounds in medicinal chemistry for designing new inhibitors with potential clinical applications (Sapegin et al., 2018).
Optical and Electronic Properties
Benzimidazole-tethered oxazepine heterocyclic hybrids have been synthesized, with studies on their molecular structures, charge distributions, and electrostatic potential maps showing potential for nonlinear optical (NLO) applications. These findings underscore the utility of heterocyclic compounds in the development of materials with specific optical and electronic properties (Almansour et al., 2016).
Novel Synthetic Approaches
Innovative synthetic methods for tetrahydrobenzo[b][1,4]oxazepine and malonamide derivatives showcase the versatility of heterocyclic chemistry in creating a wide array of structures of interest for pharmaceutical and materials science research (Shaabani et al., 2010).
Properties
IUPAC Name |
N-(3,3-dimethyl-4-oxo-5-propyl-2H-1,5-benzoxazepin-7-yl)-4-ethylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O4S/c1-5-13-24-19-14-17(9-12-20(19)28-15-22(3,4)21(24)25)23-29(26,27)18-10-7-16(6-2)8-11-18/h7-12,14,23H,5-6,13,15H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CIUUIMCNSKRXFG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2=C(C=CC(=C2)NS(=O)(=O)C3=CC=C(C=C3)CC)OCC(C1=O)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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